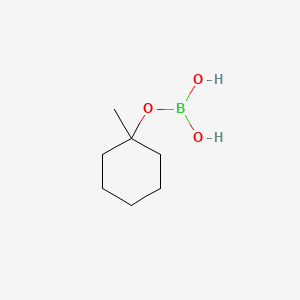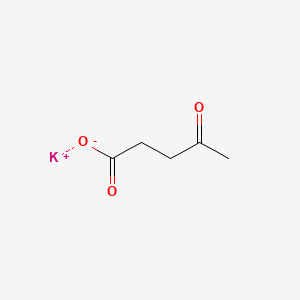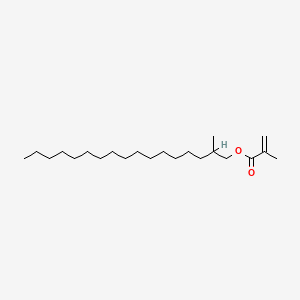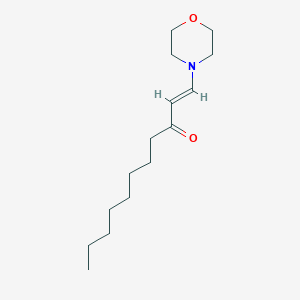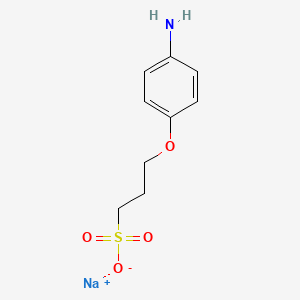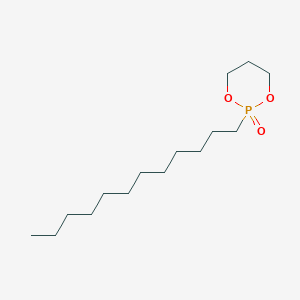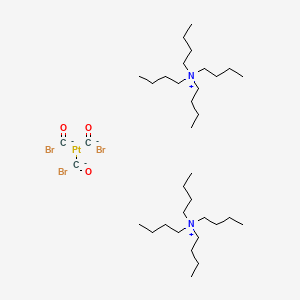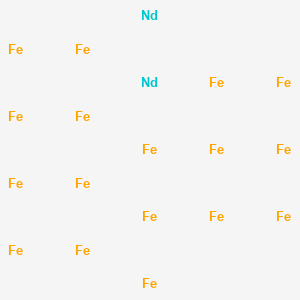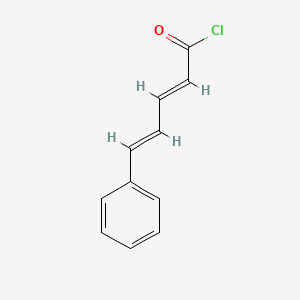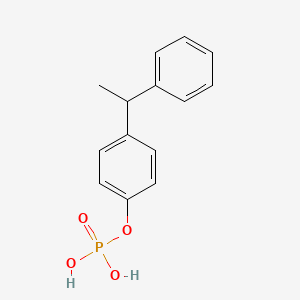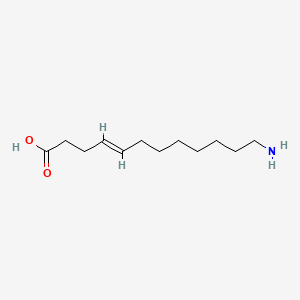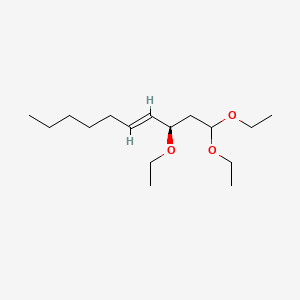
1,1,3-Triethoxy-4-decene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Triethoxy-4-decene: is an organic compound with the molecular formula C16H32O3 . It is characterized by the presence of three ethoxy groups attached to a decene backbone. This compound is part of the alkyl orthoesters family, which are known for their unique chemical properties and versatility in various applications .
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3-Triethoxy-4-decene can be synthesized through the nucleophilic substitution reaction of chloroform with alkoxides.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solvent-free conditions or aqueous media to align with green chemistry principles. This eco-friendly approach minimizes the use of volatile toxic solvents, making the process safer and more sustainable .
化学反应分析
Types of Reactions: 1,1,3-Triethoxy-4-decene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkyl halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols .
科学研究应用
1,1,3-Triethoxy-4-decene has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1,1,3-Triethoxy-4-decene involves its interaction with various molecular targets and pathways. The compound’s ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, its decene backbone can undergo oxidation and reduction reactions, resulting in the formation of different functional groups .
相似化合物的比较
1H,1H,2H,2H-Perfluorooctyltriethoxysilane: This compound is similar in structure but contains fluorine atoms, which impart unique properties such as low surface energy and anti-adhesive behavior.
Triethyl orthoformate: Another alkyl orthoester, it is used in similar applications but has a different alkyl group attached to the central carbon atom.
Uniqueness: 1,1,3-Triethoxy-4-decene stands out due to its specific combination of ethoxy groups and decene backbone, which provide a balance of reactivity and stability. This makes it particularly useful in a variety of chemical and industrial applications .
属性
CAS 编号 |
72152-75-1 |
|---|---|
分子式 |
C16H32O3 |
分子量 |
272.42 g/mol |
IUPAC 名称 |
(E,3R)-1,1,3-triethoxydec-4-ene |
InChI |
InChI=1S/C16H32O3/c1-5-9-10-11-12-13-15(17-6-2)14-16(18-7-3)19-8-4/h12-13,15-16H,5-11,14H2,1-4H3/b13-12+/t15-/m0/s1 |
InChI 键 |
RCATYCKUCAVYNI-LHNRBYRGSA-N |
手性 SMILES |
CCCCC/C=C/[C@@H](CC(OCC)OCC)OCC |
规范 SMILES |
CCCCCC=CC(CC(OCC)OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


